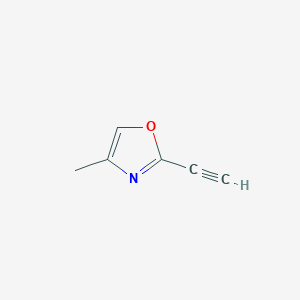

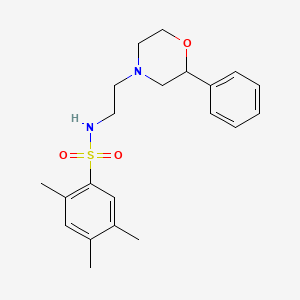

![molecular formula C21H26N4O4 B2530661 2-(3,4-二甲氧基苯基)-1-(2-吗啉-6,7-二氢吡啶并[2,3-d]嘧啶-8(5H)-基)乙烷-1-酮 CAS No. 2176201-97-9](/img/structure/B2530661.png)

2-(3,4-二甲氧基苯基)-1-(2-吗啉-6,7-二氢吡啶并[2,3-d]嘧啶-8(5H)-基)乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of dihydropyrimidinone derivatives containing a morpholine moiety, as described in the provided data, involves a multi-step process. Initially, enaminones were synthesized by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) without any solvent . This step is crucial as it sets the foundation for the subsequent formation of the dihydropyrimidinone core. Following this, the enaminones were reacted with urea and different substituted benzaldehydes in the presence of glacial acetic acid to yield the final dihydropyrimidinone derivatives . The process is noted for its simplicity and efficiency, resulting in good yields of the desired compounds.

Molecular Structure Analysis

The molecular structure of the dihydropyrimidinone derivatives, particularly the one containing the morpholine moiety, was confirmed through single crystal X-ray crystallography . This technique allowed for the determination of the three-dimensional arrangement of atoms within the molecule, providing insight into the molecular conformation and potential interaction sites for biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the dihydropyrimidinone derivatives are characterized by the initial formation of enaminones, followed by a reaction with urea and various benzaldehydes . The use of glacial acetic acid as a catalyst suggests that the reaction mechanism may involve acylation and cyclization steps leading to the formation of the dihydropyrimidinone ring system. The presence of the morpholine moiety could influence the electronic properties of the molecule and potentially its reactivity.

Physical and Chemical Properties Analysis

While the provided data does not give explicit details on the physical and chemical properties of the synthesized compounds, it can be inferred that the presence of the morpholine group and the dihydropyrimidinone core would impart certain characteristics. These may include solubility in organic solvents, potential for hydrogen bonding due to the urea moiety, and the likelihood of exhibiting tautomeric forms due to the pyrimidinone structure . The physical properties such as melting point, boiling point, and stability would be determined by the overall molecular architecture and substituents present on the dihydropyrimidinone ring.

科学研究应用

合成与表征

化合物2-(3,4-二甲氧基苯基)-1-(2-吗啉-6,7-二氢吡啶并[2,3-d]嘧啶-8(5H)-基)乙烷-1-酮参与了含有哌嗪/吗啉部分的新型二氢嘧啶酮衍生物的合成和表征。这些衍生物通过一种简单而有效的方法合成,产率良好,该方法包括在冰醋酸存在下使烯胺酮与尿素和不同的取代苯甲醛反应(Bhat 等人,2018 年)。

光谱分析和生物活性

另一项研究重点关注一系列新型 4-(4-吗啉苯基)-6-芳基嘧啶-2-胺的合成和光谱分析。这些化合物由各自的 (E)-1-4-吗啉苯基)-3-芳基-丙-2-烯-1-酮通过与硝酸胍处理合成。嘧啶衍生物的生物活性,包括它们作为腺苷受体拮抗剂、激酶抑制剂和其他具有药用价值的活性的潜力,得到了强调,展示了吗啉衍生物在制药应用中的多功能性(Thanusu 等人,2010 年)。

抗菌活性

还研究了由 1-(4-吗啉苯基)乙酮合成的新型嘧啶和噻唑烷酮的抗菌活性。合成包括与芳基醛缩合和与盐酸胍环化,证明了该化合物在制造抗菌剂中的作用(Merugu 等人,2010 年)。

配位化学

在配位化学中,含有 Ga-Ga 键的二碘化镓中性配合物是在使用吗啉和其他配体的情况下制备的。这项研究表明了吗啉部分在开发具有材料科学和催化重要意义的复杂化学结构中的应用(Beamish 等人,1991 年)。

抗肿瘤/抗癌活性

4,6-二芳基-3,4-二氢嘧啶-2(1H)-酮的新型 O-曼尼希碱的合成和评估及其体外和体内抗肿瘤/抗癌活性提供了对含有吗啉部分的化合物的治疗潜力的见解。这项研究有助于持续寻找有效的癌症治疗方法(Venkateshwarlu 等人,2014 年)。

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-27-17-6-5-15(12-18(17)28-2)13-19(26)25-7-3-4-16-14-22-21(23-20(16)25)24-8-10-29-11-9-24/h5-6,12,14H,3-4,7-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVGDGOVGCFWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)

![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)